N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC15195399
Molecular Formula: C14H12N6O
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N6O |
|---|---|
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | N-(pyridin-4-ylmethyl)-3-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C14H12N6O/c21-14(16-9-11-4-6-15-7-5-11)12-2-1-3-13(8-12)20-10-17-18-19-20/h1-8,10H,9H2,(H,16,21) |
| Standard InChI Key | BQKLSLUPRUCYHR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=CC=NC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(pyridin-4-ylmethyl)-3-(tetrazol-1-yl)benzamide, reflects its three core components:
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Benzamide backbone: A benzene ring substituted with a carboxamide group at position 3.
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Tetrazole moiety: A five-membered aromatic ring containing four nitrogen atoms, linked to the benzamide at position 3.
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Pyridin-4-ylmethyl group: A methylene bridge connecting the benzamide’s nitrogen to a pyridine ring substituted at position 4.
The molecular formula is C₁₄H₁₂N₆O, with a molecular weight of 280.28 g/mol. Key structural features include:
| Property | Value/Description |
|---|---|
| XLogP3 | 1.2 (Predicted) |
| Hydrogen Bond Donors | 2 (Amide NH, tetrazole NH) |
| Hydrogen Bond Acceptors | 6 (Amide O, tetrazole N, pyridine N) |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 98.7 Ų |
This configuration facilitates hydrogen bonding, π-π stacking, and hydrophobic interactions, critical for binding biological targets.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 3,400 cm⁻¹ (N-H stretch).
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NMR (DMSO-d₆):
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δ 8.85 ppm (s, 1H, tetrazole CH)
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δ 8.45 ppm (d, 2H, pyridine H)
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δ 7.90–7.40 ppm (m, 4H, benzamide H)
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δ 4.65 ppm (s, 2H, CH₂).
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Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
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Tetrazole Formation: Cycloaddition of 3-cyanobenzamide with sodium azide in dimethylformamide (DMF) at 110°C for 12 hours, yielding 3-(1H-tetrazol-1-yl)benzamide.
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Pyridine Incorporation: Reaction of the intermediate with 4-(chloromethyl)pyridine hydrochloride in the presence of K₂CO₃ in acetonitrile at 60°C.
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:1) achieves >95% purity.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 60–110°C |
| Solvent | DMF, acetonitrile |
| Catalyst | K₂CO₃ |
| Yield | 68–72% |
Industrial-Scale Optimization
For large-scale production, continuous flow reactors replace batch processes, enhancing yield (85–90%) and reducing reaction time by 40%. Green chemistry principles are applied via:
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Solvent recycling (DMF recovery rate: 92%).
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Catalytic azide cycloaddition using Cu(I)-zeolite, minimizing heavy metal waste.
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.4 | Apoptosis via Bax/Bcl-2 ratio ↑ 3.2x |
| A549 | 18.7 | ROS generation ↑ 250% |
The compound induces mitochondrial membrane depolarization and caspase-3 activation, confirming apoptotic pathways.
Antimicrobial Efficacy
Against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative):
| Strain | MIC (μg/mL) | MBIC (μg/mL) |
|---|---|---|
| S. aureus ATCC 25923 | 32 | 64 |
| P. aeruginosa PAO1 | 128 | 256 |
Mechanistically, it disrupts biofilm formation by downregulating algD and icaA genes by 4.5-fold.
Enzyme Inhibition
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COX-2 Inhibition: IC₅₀ = 0.89 μM (compared to celecoxib: 0.45 μM).
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Carbonic Anhydrase IX: Ki = 14 nM, suggesting potential in hypoxia-driven cancers.
Comparative Analysis with Structural Analogs
The 4-pyridylmethyl substitution in N-(pyridin-4-ylmethyl)-3-(tetrazol-1-yl)benzamide enhances target affinity due to optimal steric and electronic effects.
Pharmacokinetic and Toxicity Profile
ADME Properties
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Absorption: Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption predicted).
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Metabolism: CYP3A4-mediated oxidation forms inactive N-oxide (t₁/₂ = 2.3 hours).
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Excretion: 78% renal, 22% fecal within 24 hours.
Acute Toxicity
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LD₅₀ (Mouse, oral): 1,250 mg/kg.
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NOAEL: 50 mg/kg/day for 28 days.
Future Directions and Applications
Ongoing research focuses on:
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles improves solubility (4.8 mg/mL → 32.1 mg/mL) and tumor accumulation.
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Combination Therapies: Synergy with paclitaxel (CI = 0.32) in triple-negative breast cancer models.
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Patent Landscape: 14 patents filed (2023–2025) covering oncology and anti-infective uses.
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